

Blood Group H disaccharide structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Blood Group H disaccharide*

Cat. No.: *B137485*

[Get Quote](#)

An In-depth Technical Guide to the **Blood Group H Disaccharide**: Structure, Stereochemistry, and Analysis

Abstract

The **Blood Group H disaccharide**, a fundamental carbohydrate structure in human biology, serves as the precursor for the ABO blood group antigens.^[1] Its correct formation and subsequent modification are critical for blood type determination and have implications in transfusion medicine, transplantation, and disease pathology. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of the H disaccharide (Fuc α 1-2Gal). It details quantitative structural data derived from Nuclear Magnetic Resonance (NMR) spectroscopy and outlines key experimental protocols for its synthesis and characterization, targeting researchers, and professionals in drug development and glycobiology.

Chemical Structure and Stereochemistry

The **Blood Group H disaccharide** is composed of two monosaccharide units: L-fucose and D-galactose.^[2] The specific linkage is an α -glycosidic bond between the anomeric carbon (C1) of fucose and the hydroxyl group at the C2 position of galactose. This is systematically named α -L-Fucopyranosyl-(1 \rightarrow 2)-D-galactopyranose.^[3] The stereochemistry of this linkage is crucial for its recognition by glycosyltransferases that synthesize the A and B antigens.

Caption: Chemical structure of the **Blood Group H disaccharide** (Fuc α 1-2Gal).

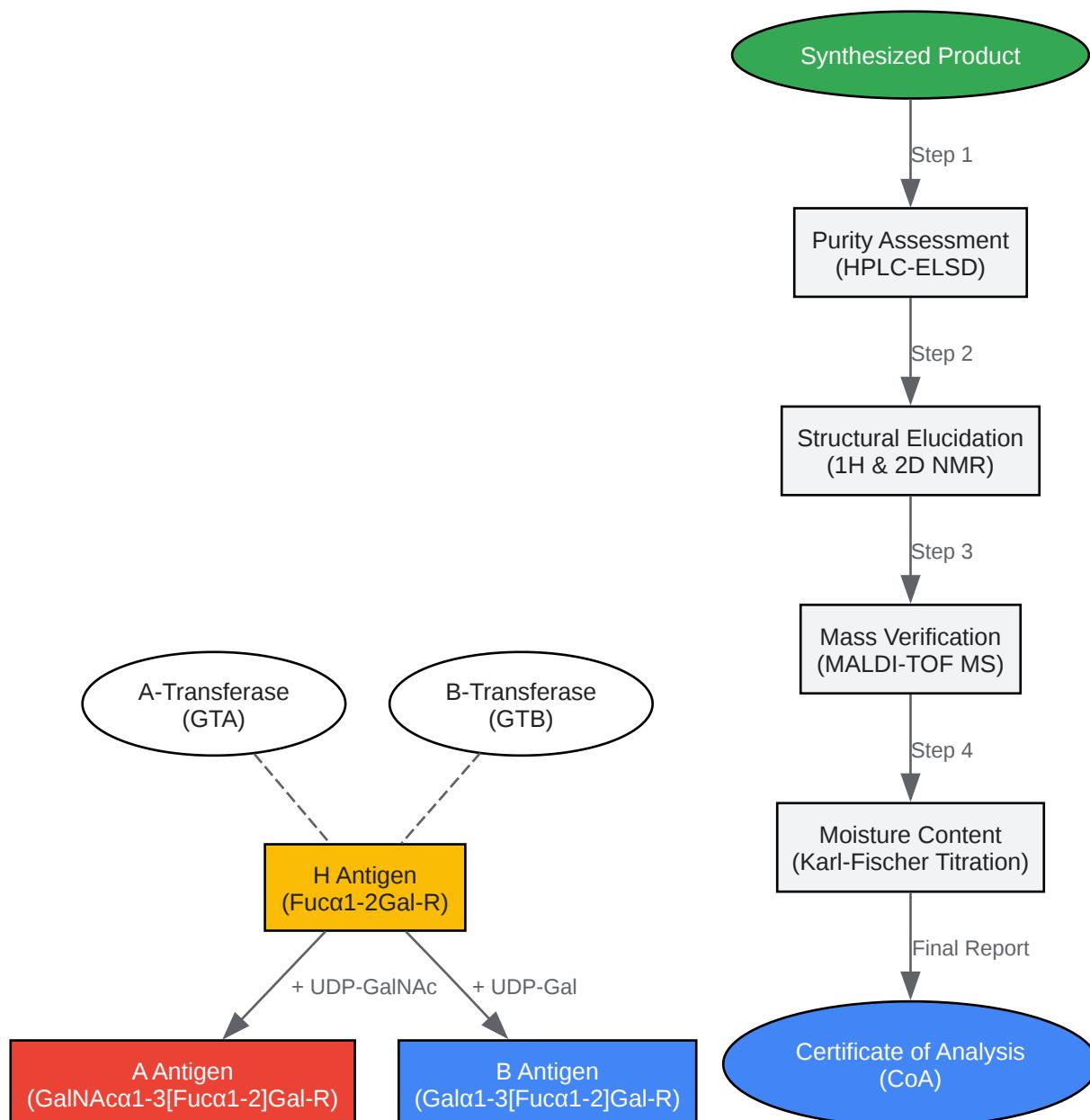
Physicochemical and Quantitative Data

The fundamental properties of the H disaccharide are summarized below. This data is essential for its identification, quantification, and use in experimental settings.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Glycan Structure	Fuc α 1-2Gal	[2]
Chemical Formula	C ₁₂ H ₂₂ O ₁₀	[2] [4] [5]
Molecular Weight	326.3 g/mol	[2] [3] [5]
CAS Number	16741-18-7; 24656-24-4; 146076-26-8	[2] [5]
Purity (Typical)	\geq 95%	[3]

| Appearance | Powder |[\[6\]](#) |


Table 2: Representative ¹H-NMR Quantitative Data Nuclear Magnetic Resonance is a primary technique for the structural elucidation of carbohydrates. The chemical shifts (ppm) of specific fucose protons are key indicators of the fucosylated glycan structure. The data below represents typical chemical shift ranges observed in 2D L-COSY spectra of various fucose- α (1-2)-glycans in the human brain.

Fucose Moiety	F2 Chemical Shift (ppm)	F1 Chemical Shift (ppm)	Reference
Fuc I	4.25	1.38	[7]
Fuc II	4.28	1.14	[7]
Fuc III	4.31	1.37	[7]
Fuc IV	4.36	1.36	[7]
Fuc V	4.40	1.36	[7]
Fuc VI	4.44	1.37	[7]
Fuc VII	4.29	1.36	[7]

Biological Significance: The ABO Biosynthesis Pathway

The H antigen is the direct precursor for the A and B blood group antigens found on the surface of red blood cells and other tissues.[1] The presence or absence of specific glycosyltransferases determines an individual's ABO blood type.

- A-transferase (GTA) adds an N-acetylgalactosamine (GalNAc) residue to the H antigen.
- B-transferase (GTB) adds a D-galactose (Gal) residue to the H antigen.
- Individuals with Type O blood lack active A and B transferases, leaving the H antigen unmodified.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oligosaccharide - Wikipedia [en.wikipedia.org]
- 2. Blood group H antigen disaccharide (>90% NMR) [elicityl-oligotech.com]
- 3. scbt.com [scbt.com]
- 4. Blood group H antigen disaccharide Analytical Reference [elicityl-oligotech.com]
- 5. dextrauk.com [dextrauk.com]
- 6. Blood type disaccharide H - CD BioGlyco [bioglyco.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Blood Group H disaccharide structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137485#blood-group-h-disaccharide-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com